molecular formula C16H16O2 B13881435 Benzoic acid, 2-[2-(4-methylphenyl)ethyl]- CAS No. 86693-59-6

Benzoic acid, 2-[2-(4-methylphenyl)ethyl]-

Cat. No.: B13881435
CAS No.: 86693-59-6
M. Wt: 240.30 g/mol
InChI Key: MSRGJHYCGFYETG-UHFFFAOYSA-N
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Description

Benzoic acid, 2-[2-(4-methylphenyl)ethyl]- is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a benzoic acid moiety substituted with a 2-[2-(4-methylphenyl)ethyl] group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 2-[2-(4-methylphenyl)ethyl]- can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation reaction, where benzoic acid is reacted with 2-[2-(4-methylphenyl)ethyl] chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.

Industrial Production Methods

In an industrial setting, the production of benzoic acid, 2-[2-(4-methylphenyl)ethyl]- may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified through recrystallization or distillation.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 2-[2-(4-methylphenyl)ethyl]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the benzoic acid moiety to an alcohol or aldehyde.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or aldehydes.

Scientific Research Applications

Benzoic acid, 2-[2-(4-methylphenyl)ethyl]- has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of benzoic acid, 2-[2-(4-methylphenyl)ethyl]- involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Benzoic acid, 2-[2-(4-methylphenyl)ethyl]- can be compared with other similar compounds, such as:

    2-[2-(4-Methoxyphenyl)ethyl]benzoic acid: This compound has a methoxy group instead of a methyl group, which can affect its chemical reactivity and biological activity.

    4-({[2-(4-Fluorophenyl)ethyl]amino}methyl)benzoic acid:

Properties

CAS No.

86693-59-6

Molecular Formula

C16H16O2

Molecular Weight

240.30 g/mol

IUPAC Name

2-[2-(4-methylphenyl)ethyl]benzoic acid

InChI

InChI=1S/C16H16O2/c1-12-6-8-13(9-7-12)10-11-14-4-2-3-5-15(14)16(17)18/h2-9H,10-11H2,1H3,(H,17,18)

InChI Key

MSRGJHYCGFYETG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CCC2=CC=CC=C2C(=O)O

Origin of Product

United States

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